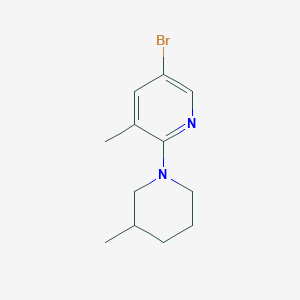

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine

Übersicht

Beschreibung

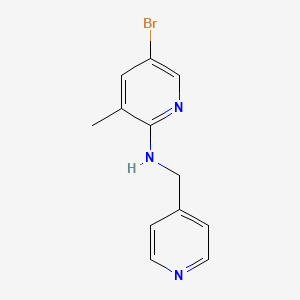

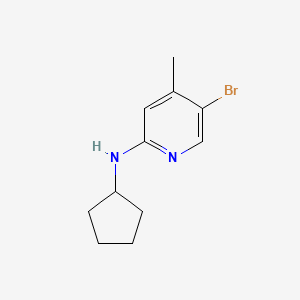

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine, commonly referred to as 5-Br-MMP, is a heterocyclic compound containing nitrogen, bromine, and a pyridine ring. It is a member of the piperidine family and is used in a variety of scientific research applications. 5-Br-MMP has been studied for its potential uses in medicinal chemistry, organometallic chemistry, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Quantum Mechanical Investigations

A study by Ahmad et al. (2017) focused on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This work highlighted the use of 5-bromo-2-methylpyridin-3-amine as a precursor for synthesizing a series of novel pyridine derivatives, showcasing their potential as chiral dopants for liquid crystals and their moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Novel Preparation of Key Intermediates

Research by Guo et al. (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. This method emphasized simplicity, efficiency, and environmental friendliness, providing a 65.9% overall yield (Guo et al., 2015).

Electrochemical and Theoretical Approaches

A study conducted by El-Lateef et al. (2015) on the inhibition of carbon steel corrosion in acidic media highlighted the synthesis of novel Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, demonstrating significant inhibition efficiency and providing insights into the adsorption mechanism on carbon steel surfaces (El-Lateef et al., 2015).

Molecular Structures and Substitution Effects

Research on 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines by Riedmiller et al. (1999) provided insights into the molecular structures and the effects of substituents on the pyridine ring. This work is relevant for understanding the electronic properties and reactivity of pyridine derivatives (Riedmiller et al., 1999).

Spectroscopic, Optical, and Antimicrobial Studies

Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, along with investigating its DNA interaction and antimicrobial activities. The study highlighted the molecule's potential applications in material science and biology (Vural & Kara, 2017).

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMINRGYCHWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

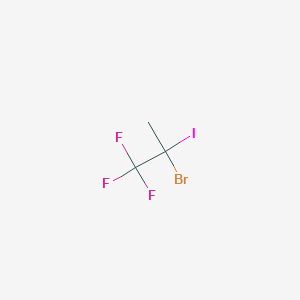

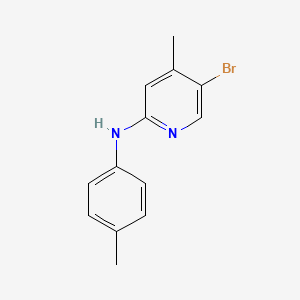

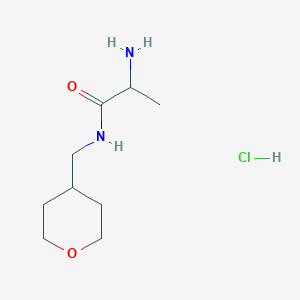

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)

![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)

![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)

![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)